molecular formula C12H10FNO3 B7827509 Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 103914-49-4

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B7827509
CAS No.: 103914-49-4
M. Wt: 235.21 g/mol
InChI Key: DEPYDFBYFAIPPA-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a keto group at position 4, an ethyl ester at position 2, and a fluorine atom at position 6 on the quinoline scaffold. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural features, such as the electron-withdrawing fluorine atom and ester group, influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYDFBYFAIPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625644
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103914-49-4, 16377-62-1
Record name Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103914-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions to form the quinoline core. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization process. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency of the production process, reducing the overall cost and time required for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism is similar to that of other fluoroquinolone antibiotics, which also target bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The quinoline core permits diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Position(s) Key Functional Groups Melting Point (°C) Yield (%) Reference
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate 6-F, 2-COOEt Fluoro, Ethyl ester Data not provided Data not provided
Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate 5-Cl, 2-COOEt Chloro, Ethyl ester 265–270 (dec.) 70
Ethyl 6-phenyl-4-oxo-1,4-dihydroquinoline-2-carboxylate 6-Ph, 2-COOEt Phenyl, Ethyl ester 225–227 77
Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 3-COOEt Chloro, Fluoro, Ethyl ester 215 ≥98% purity (HPLC)
Mthis compound 6-F, 2-COOCH₃ Fluoro, Methyl ester 149 61

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may increase lipophilicity but reduce solubility .
  • Ester Group Position : Ethyl esters at position 2 (target compound) versus position 3 (e.g., ) influence steric hindrance and hydrolysis rates, affecting prodrug activation .
  • Aromatic vs. Aliphatic Substituents : A phenyl group at position 6 () lowers melting points compared to halogenated analogs, likely due to reduced crystallinity .
Antibacterial Activity
  • 1,1-Dialkylpiperazinium Hybrids: Derivatives of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () exhibit dual mechanisms: fluoroquinolone-mediated DNA enzyme inhibition and membrane disruption via quaternary ammonium groups. These hybrids show enhanced activity against resistant strains .
Antidiabetic Potential

Mthis compound () was tested for hyperglycemia-related pathologies, indicating that fluorinated quinolines may modulate insulin resistance pathways .

Key Observations :

  • Solvent Effects : Reflux in 1,4-dioxane () or DMF () optimizes yields for Mannich reactions and alkylations.
  • Ester Hydrolysis : Basic conditions (e.g., NaOH in ) efficiently hydrolyze ethyl esters to carboxylic acids, critical for prodrug activation .

Biological Activity

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic compound belonging to the fluoroquinolone class, known for its significant biological activity, particularly as an antibacterial agent. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

Molecular Formula : C12_{12}H10_{10}FNO3_3

The compound features a quinoline ring structure with a carboxylate ester functional group. The presence of the fluorine atom at the 6-position enhances its biological activity, making it a focus of medicinal chemistry research.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes:

  • Condensation Reaction :
    • Reacting 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with ethyl iodide in the presence of a base (e.g., potassium carbonate).
    • This nucleophilic substitution results in the formation of the ethyl ester derivative.
  • Hydrolysis :
    • Under basic conditions, the compound can undergo hydrolysis to regenerate the corresponding carboxylic acid.

Biological Activity

This compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.

Antibacterial Efficacy

Research has demonstrated that this compound shows efficacy against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Klebsiella pneumoniae3 µg/mL
Bacillus cereus1 µg/mL

These results indicate that this compound has comparable activity to other fluoroquinolones like ciprofloxacin and norfloxacin.

Case Studies

  • In Vitro Studies :
    • A study evaluated the antibacterial and antifungal activities of various derivatives of this compound using the paper disc diffusion method. The results indicated significant antibacterial activity across multiple strains with MIC values ranging from 1 to 4.1 µg/mL for different bacteria .
  • In Vivo Studies :
    • In vivo tests on mice demonstrated effective protection against E. coli infections with an effective dose (ED50) ranging from 50 to 160 mg/kg .
  • Cytotoxicity and Immunomodulatory Effects :
    • Additional investigations into its cytotoxicity revealed potential immunomodulatory effects, suggesting broader applications in cancer treatment beyond its antibacterial properties.

Comparative Analysis

This compound shares structural similarities with other fluoroquinolones but is distinguished by its specific carboxylate ester functionality. Below is a comparison table highlighting key features of related compounds:

Compound NameStructural FeaturesUnique Aspects
CiprofloxacinFluorine at position 6High potency against Gram-negative bacteria
NorfloxacinPiperazine ringEffective against urinary tract infections
MoxifloxacinEnhanced activity via fluorinationGreater efficacy against anaerobic bacteria

Q & A

Q. What are the common synthetic routes for preparing Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via keto-ester condensations or reductive cyclization of intermediates. For example, derivatives of similar quinolones are synthesized using reflux conditions in 1,4-dioxane with amines and aldehydes, optimized for time (5 hours) and temperature (110°C) to maximize yield . Regioselectivity is critical, as seen in tricyclic fluoroquinolone syntheses, where intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are used to ensure correct ring closure . Optimization often involves solvent screening (e.g., MeCN, DMF, EtOH) and monitoring ester hydrolysis under basic conditions .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

X-ray crystallography using programs like SHELX is standard for structural elucidation . Intermolecular interactions, such as C–H⋯O and C–H⋯Cl hydrogen bonds, dictate molecular packing. Graph set analysis (e.g., Etter’s formalism) helps characterize these interactions, which are crucial for understanding physicochemical stability and solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety Data Sheets (SDS) advise avoiding skin/eye contact and inhalation. Immediate flushing with water is required for exposure. Storage conditions include airtight containers in dry, ventilated areas to prevent electrostatic buildup . These protocols align with standard practices for handling reactive intermediates.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the quinoline core be addressed?

Regioselectivity is achieved through strategic substitution and reaction design. For instance, introducing fluoro and ester groups at positions 6 and 2, respectively, directs subsequent reactions (e.g., nucleophilic attacks at position 7). Evidence from tricyclic derivatives highlights the importance of protecting groups and solvent polarity in controlling reaction pathways .

Q. What methodologies are used to evaluate the antibacterial activity of derivatives, and how do structural modifications enhance efficacy?

Derivatives are tested against Gram-positive/-negative strains using MIC (Minimum Inhibitory Concentration) assays. Hybrid compounds combining fluoroquinolone cores with quaternary ammonium groups (e.g., 1,1-dialkylpiperazinium) exhibit dual mechanisms: DNA gyrase inhibition and membrane destabilization . Biochemical assays (e.g., biofilm inhibition) further quantify antibiofilm activity .

Q. How do solvent and temperature variations impact the synthesis of amino acid derivatives from this compound?

Reactions with amines (e.g., 2-morpholinoethylamine) require polar aprotic solvents (e.g., DMF) at elevated temperatures to facilitate nucleophilic substitution. Hydrolysis of the ester group under basic conditions is a competing pathway, necessitating pH control . Kinetic studies using HPLC or NMR can resolve such contradictions .

Q. What strategies are employed for isotopic labeling or functional group transformations in fluoroquinolone derivatives?

Azido substitutions (e.g., using NaN₃ in DMSO at 100°C) enable click chemistry applications. Hydrolysis of tert-butyl groups under acidic conditions (e.g., HCl) is used to generate carboxylic acids, though stepwise protocols may be needed to avoid side reactions .

Q. How do hydrogen bonding patterns influence the drug-likeness of this compound?

Graph set analysis reveals motifs like R₂²(8) rings formed via N–H⋯O bonds, which enhance solubility and bioavailability. These interactions are mapped using crystallographic data and computational tools (e.g., Mercury CSD) to predict pharmacokinetic properties .

Methodological Notes

  • Synthetic Optimization : Always screen solvents and catalysts (e.g., NaOMe in MeOH for esterifications) to balance reactivity and side reactions .
  • Biological Testing : Include positive controls (e.g., ciprofloxacin) in antimicrobial assays to benchmark derivative activity .
  • Data Analysis : Use SHELX for crystallographic refinement and Gaussian for hydrogen bond energy calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
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Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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